1-(3-Fluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 g/mol.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is further reacted with butyl bromide to yield 1-(3-Fluorophenyl)butan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(3-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(3-Fluorophenyl)butan-1-amine hydrochloride has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antidepressants.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of other antidepressant compounds, which target serotonin and norepinephrine transporters .
Comparison with Similar Compounds
1-(3-Fluorophenyl)butan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)butan-1-amine hydrochloride: Similar in structure but with the fluorine atom at a different position.
1-(3-Chlorophenyl)butan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(3-Fluorophenyl)propan-1-amine hydrochloride: Similar structure but with a shorter carbon chain. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Properties
IUPAC Name |
1-(3-fluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACYMKJBXMKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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